![molecular formula C37H70N14O11 B1226891 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate CAS No. 182410-79-3](/img/structure/B1226891.png)
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate
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Overview
Description
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate is a natural product found in Streptomyces vinaceusdrappus with data available.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been studied in the context of synthesizing novel heterocyclic compounds. For instance, the work by Bakhite et al. (2005) involved the preparation of various derivatives such as tetrahydropyridothienopyrimidines and related compounds, highlighting the versatility of such structures in synthetic organic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmacological Potential
The potential pharmacological applications of related compounds have been explored. Kumar and Mashelker (2007) synthesized novel 1,2,4‐oxadiazole heterocyclic compounds with a focus on their hypertensive activity. This suggests the potential of such compounds in medicinal chemistry and drug design (Kumar & Mashelker, 2007).
Structural Analysis and Modification
Studies like those conducted by Rao, Pinyol, and Lubell (2007) focus on the synthesis of enantiopure compounds with specific structural modifications. This work contributes to our understanding of how structural changes can impact the biological and chemical properties of such compounds (Rao, Pinyol, & Lubell, 2007).
Metabolic Studies
Metabolic studies, such as those by Turesky et al. (2002), investigate how compounds like the one specified are metabolized by human hepatocytes and enzymes like cytochrome P4501A2. Such research is crucial for understanding the metabolic fate of these compounds in biological systems (Turesky, Guengerich, Guillouzo, & Langouët, 2002).
Biological Interactions
Further research into the interactions of related compounds with biological systems is exemplified by the work of Busquets et al. (2009). They developed a method for analyzing heterocyclic amines in human urine, demonstrating the importance of monitoring such compounds for health and safety reasons (Busquets, Jönsson, Frandsen, Puignou, Galceran, & Skog, 2009).
properties
CAS RN |
182410-79-3 |
---|---|
Molecular Formula |
C37H70N14O11 |
Molecular Weight |
887 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(53)44-10-2-6-20(40)14-26(54)45-11-3-7-21(41)15-27(55)46-12-4-8-22(42)16-28(56)48-31-33(58)32(57)24(18-61-36(43)60)62-35(31)51-37-49-29-23(52)17-47-34(59)30(29)50-37/h19-24,29-33,35,52,57-58H,1-18,38-42H2,(H2,43,60)(H,44,53)(H,45,54)(H,46,55)(H,47,59)(H,48,56)(H2,49,50,51)/t19-,20-,21-,22?,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |
InChI Key |
JFQUFGDPMVGHMW-OXNCOZALSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)COC(=O)N)O)O)NC(=O)CC(CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)COC(=O)N)O)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)COC(=O)N)O)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
synonyms |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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